molecular formula C12H20N2O3 B2375860 Ethyl 1-(pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylate CAS No. 2248395-00-6

Ethyl 1-(pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylate

Cat. No. B2375860
M. Wt: 240.303
InChI Key: FNWQHQOPHCUFQY-UHFFFAOYSA-N
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Description

Ethyl 1-(pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylate is a chemical compound . It is part of a class of compounds known as pyrrolidines, which are five-membered nitrogen heterocycles . Pyrrolidines are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine-based compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .


Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3-hybridization, which allows efficient exploration of the pharmacophore space . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Chemical Reactions Analysis

Pyrrolidine-based compounds can undergo a variety of chemical reactions. For instance, the reaction of various 1,6-enynes with N2CHSiMe3 in the presence of a RuCl(COD)Cp* catalyst precursor leads to the formation of alkenylbicyclo[3.1.0]hexanes .

Future Directions

The future directions in the research and development of pyrrolidine-based compounds could involve the design of new compounds with different biological profiles . This could be achieved by exploring different synthetic strategies and investigating the influence of various substituents on the biological activity .

properties

IUPAC Name

ethyl 1-(pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-2-17-12(16)10-4-6-14(8-10)11(15)9-3-5-13-7-9/h9-10,13H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWQHQOPHCUFQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(C1)C(=O)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylate

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